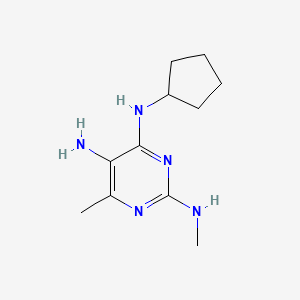
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is a chemical compound with the molecular formula C24H36NO11P. It is commonly used as a substrate in biochemical assays to detect the presence of beta-galactosidase activity. This compound is particularly useful in colorimetric and spectrophotometric applications due to its ability to produce a yellow chromogenic product upon hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl typically involves the reaction of 2-nitrophenyl-beta-D-galactopyranoside with phosphoric acid and dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of galactose and 2-nitrophenol. This reaction is commonly used in biochemical assays to measure enzyme activity .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-galactosidase and is carried out in an aqueous buffer solution at a specific pH and temperature. The reaction conditions are optimized to ensure complete hydrolysis and accurate measurement of enzyme activity .
Major Products Formed
The primary products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that can be easily detected using spectrophotometric methods .
Scientific Research Applications
2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl is widely used in scientific research for various applications:
Molecular Biology: The compound is used in genetic studies to monitor the expression of genes encoding beta-galactosidase.
Medical Research: It is employed in diagnostic assays to detect bacterial infections, as beta-galactosidase is a marker for certain pathogenic bacteria.
Industrial Applications: The compound is used in the food and beverage industry to monitor lactose content and ensure product quality.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing galactose and 2-nitrophenol. The latter compound is chromogenic, allowing for easy detection and quantification of enzyme activity. The hydrolysis reaction is specific to beta-galactosidase, making this compound a valuable tool in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenyl-beta-D-galactopyranoside: Similar to 2-Nitrophenyl-beta-D-galactopyranoside-6-phosphate dicyclohexyl but lacks the phosphate and dicyclohexyl groups.
4-Nitrophenyl-beta-D-galactopyranoside: Another substrate for beta-galactosidase, producing a yellow chromogenic product upon hydrolysis.
2-Nitrophenyl-beta-D-glucopyranoside: A substrate for beta-glucosidase, used in similar biochemical assays.
Uniqueness
This compound is unique due to its phosphate and dicyclohexyl groups, which enhance its stability and solubility in aqueous solutions. These properties make it particularly suitable for use in various biochemical and industrial applications .
Properties
Molecular Formula |
C24H36NO11P |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
dicyclohexyl [(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C24H36NO11P/c26-21-20(34-24(23(28)22(21)27)33-19-14-8-7-13-18(19)25(29)30)15-32-37(31,35-16-9-3-1-4-10-16)36-17-11-5-2-6-12-17/h7-8,13-14,16-17,20-24,26-28H,1-6,9-12,15H2/t20-,21+,22+,23-,24-/m1/s1 |
InChI Key |
YNUKPCQKWYGQSA-OYTPZHDJSA-N |
Isomeric SMILES |
C1CCC(CC1)OP(=O)(OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)OP(=O)(OCC2C(C(C(C(O2)OC3=CC=CC=C3[N+](=O)[O-])O)O)O)OC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


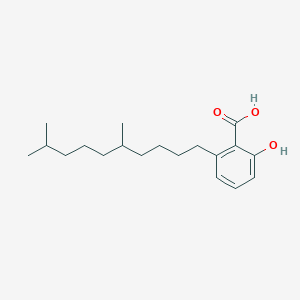
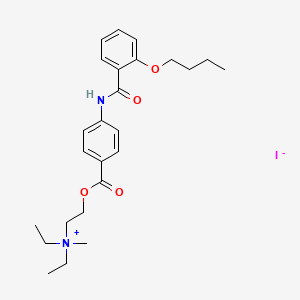
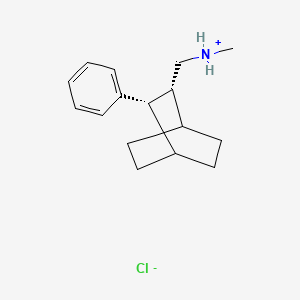
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
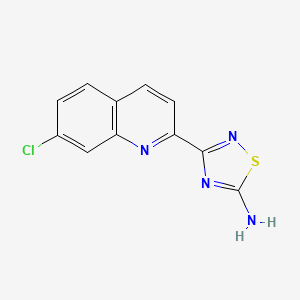
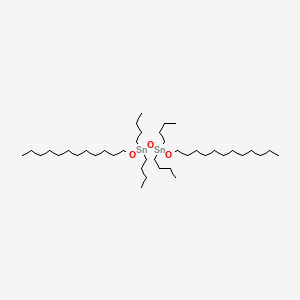


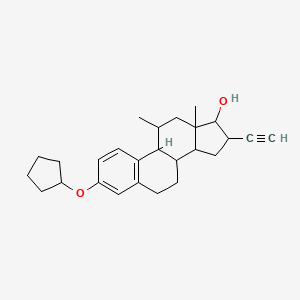

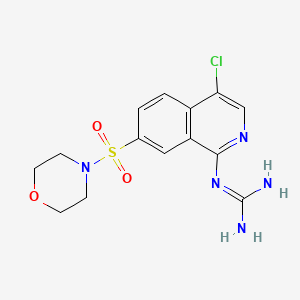
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)

